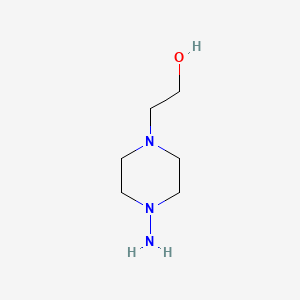

1-Amino-4-(2-hydroxyethyl)piperazine

Description

Significance of Piperazine-based Compounds in Advanced Organic Synthesis and Materials Science

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. researchgate.net This structural motif is considered a "privileged structure" in medicinal chemistry and drug design. nih.govresearchgate.netmdpi.com The two nitrogen atoms can serve as hydrogen bond donors and acceptors, which helps to improve the pharmacological and pharmacokinetic properties of drug candidates, such as water solubility and bioavailability. encyclopedia.pub The presence of a second nitrogen atom allows for the adjustment of the three-dimensional geometry of the molecule, a feature not as easily achieved with similar heterocyclic structures like morpholine (B109124) or piperidine. encyclopedia.pub

In the realm of advanced organic synthesis, piperazine and its derivatives are valuable building blocks. mdpi.com Their chemical reactivity makes them easy to incorporate into larger molecules. mdpi.com Key synthetic methods for creating N-arylpiperazines include the Buchwald-Hartwig amination, the Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr). mdpi.com For N-alkyl analogues, common methods are nucleophilic substitution, reductive amination, and the reduction of carboxyamides. mdpi.com The versatility of the piperazine scaffold has led to its inclusion in a wide array of therapeutic agents, including those with anticancer, antidepressant, antiviral, and anti-inflammatory properties. researchgate.netmdpi.comencyclopedia.pub

Beyond pharmaceuticals, piperazine-based compounds are making significant inroads into materials science. They are utilized as ligands for the synthesis of metal complexes and metal-organic frameworks (MOFs). nih.govresearchgate.net The ability of the nitrogen atoms to coordinate with metal ions makes these compounds versatile for creating materials with specific catalytic, and biological properties. nih.govresearchgate.net

Current Research Landscape for 1-Amino-4-(2-hydroxyethyl)piperazine and Analogues

This compound is a colorless to light yellow solid that possesses both an amino group and a hydroxyethyl (B10761427) group. This dual functionality makes it a useful intermediate in organic synthesis for creating a variety of other compounds, such as dyes, pesticides, and polymers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3973-70-4 |

| Molecular Formula | C6H15N3O |

| Molecular Weight | 145.20 g/mol |

| Melting Point | 105-107 °C |

| EC Number | 223-603-2 |

Source: sigmaaldrich.com

A notable application of this compound is in the field of dendrimer chemistry. It undergoes a Schiff's reaction with phosphorus-containing dendrimers, resulting in dendrimers with up to 48 alcohol chain ends. sigmaaldrich.comamerigoscientific.comchemicalbook.com

Recent research has focused on 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents. nih.govnih.gov These compounds are being investigated for their ability to protect cells from the damaging effects of ionizing radiation. nih.govnih.gov Studies have identified derivatives of 1-(2-hydroxyethyl)piperazine that show promise in mitigating radiation-induced apoptosis (programmed cell death). nih.govmdpi.com For instance, certain synthesized derivatives have demonstrated significant radioprotective effects in vitro with minimal cytotoxicity. nih.gov The 1-(2-hydroxyethyl)piperazine moiety appears to be a crucial component for this activity. mdpi.com

Table 2: Research on Analogues of this compound

| Analogue/Derivative | Research Focus | Key Findings |

|---|---|---|

| 1-(2-hydroxyethyl)piperazine derivatives | Radioprotective agents | Some compounds protect human cells against radiation-induced apoptosis and exhibit low cytotoxicity. nih.govmdpi.com |

| Compound 6 (a 1-(2-hydroxyethyl)piperazine derivative) | Radioprotective efficacy and cytotoxicity | Demonstrated the most significant radioprotective effects in vitro with minimal cytotoxicity across tested cell lines. nih.gov |

| Compound 8 (contains two 1-(2-hydroxyethyl)piperazine moieties) | Radioprotective agents | Showed the most effectiveness in terms of radioprotection in an in vivo study and is minimally toxic. mdpi.com |

| 1-[4-(trifluoromethyl)benzyl]piperazine-containing vindoline (B23647) derivative | Anticancer activity | Highly effective and selective against colon cancer and melanoma cell lines. mdpi.com |

Source: nih.govnih.govmdpi.commdpi.com

The ongoing research into this compound and its analogues highlights their potential in creating novel materials and therapeutic agents. The unique structural features of this compound provide a versatile platform for further exploration in various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c7-9-3-1-8(2-4-9)5-6-10/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOHWSFGKCJOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192814 | |

| Record name | 2-(4-Aminopiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-70-4 | |

| Record name | 1-Amino-4-(2-hydroxyethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-piperazineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineethanol, 4-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Aminopiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminopiperazin-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-1-piperazineethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F9Y9H2BMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 4 2 Hydroxyethyl Piperazine

Synthetic Routes for 1-Amino-4-(2-hydroxyethyl)piperazine Core Structure

The synthesis of the this compound core is foundational to its application in more complex molecular architectures. The primary methods involve direct chemical reactions and its use as a pre-formed building block.

Direct Condensation and Amination Reactions

The formation of the this compound structure can be approached through multi-step synthetic pathways. One common strategy for creating N-amino-piperazines involves the nitrosation of the parent piperazine (B1678402) followed by a reduction step. researchgate.net For the subject compound, this would begin with 1-(2-hydroxyethyl)piperazine. This precursor is synthesized through the ethoxylation of piperazine. google.com

A general two-step process for N-amination is as follows:

Nitrosation: The secondary amine on the piperazine ring is reacted with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl), typically at low temperatures to form the N-nitroso derivative. researchgate.net

Reduction: The resulting N-nitrosopiperazine is then reduced to the corresponding hydrazine (B178648) (N-amino) derivative. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a solvent like THF or catalytic hydrogenation. researchgate.net

Another method involves the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine to produce 1-amino-4-methylpiperazine, suggesting that similar cyclization strategies could be adapted for precursors bearing a hydroxyethyl (B10761427) group. researchgate.net

Strategic Integration as a Molecular Building Block

This compound is frequently utilized as a versatile molecular building block in the synthesis of more complex structures. amerigoscientific.comsigmaaldrich.com Its utility stems from the presence of multiple reactive sites: a primary amino group, a secondary/tertiary piperazine nitrogen, and a hydroxyl group. A notable application is its use in Schiff base condensation reactions. For instance, it reacts with phosphorus-containing dendrimers, which are large, branched molecules, to create new dendrimers with numerous alcohol end groups. amerigoscientific.comsigmaaldrich.com This demonstrates its role in constructing macromolecules with tailored surface functionalities. The ability to incorporate this compound into larger systems like peptides or other polymers makes it a valuable component in drug design and materials science. nih.gov

Derivatization Strategies for Enhanced Functionality

The inherent reactivity of this compound allows for extensive derivatization, leading to a wide array of functional molecules, including organometallic and coordination complexes.

Functionalization at the Piperazine Nitrogen Atoms

The two nitrogen atoms within the piperazine ring are primary sites for chemical modification, which significantly influences the molecule's pharmacological and chemical properties. rsc.orgencyclopedia.pub The N-1 nitrogen (the amino-substituted nitrogen) and the N-4 nitrogen (the hydroxyethyl-substituted nitrogen) offer distinct reactivity. Functionalization can tune the molecule's solubility, bioavailability, and receptor-binding interactions. nih.gov For example, the N-1 nitrogen is crucial for expressing specific biological activities in certain derivatives. nih.gov The synthesis of various 1,4-disubstituted piperazines has been a key strategy in developing new therapeutic agents, such as α₁-adrenoreceptor blockers. nih.gov

Synthesis of Organometallic Derivatives (e.g., Organotin(IV) Complexes)

Organotin(IV) complexes are a significant class of derivatives synthesized from piperazine-based ligands due to their potential biological activities. researchgate.net The synthesis typically involves reacting the ligand with an organotin(IV) precursor, such as diorganotin(IV) dichlorides (R₂SnCl₂) or triorganotin(IV) chlorides (R₃SnCl), often in a solvent like methanol (B129727). bsmiab.orgnih.govmdpi.com The ligand can coordinate to the tin atom through its nitrogen and, in some cases, oxygen atoms. The resulting complexes often exhibit specific geometries, such as trigonal bipyramidal or octahedral, around the central tin atom, which is influenced by the nature of the organic groups (R) on the tin and the ligand structure itself. nih.govnih.gov These structural variations are critical in tuning the biological efficacy of the compounds.

| Organotin Precursor | Ligand Type | General Reaction | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| Diorganotin(IV) dichlorides (R₂SnCl₂) | Schiff bases, Carbodithioates | Reaction with ligand in the presence of a base (e.g., triethylamine) in an alcohol solvent. | Often results in five- or six-coordinate tin centers. | bsmiab.orgmdpi.com |

| Triorganotin(IV) chlorides (R₃SnCl) | Carboxylate ligands, Carbodithioates | Reaction with the sodium or potassium salt of the ligand or in the presence of a base. | Typically forms trigonal bipyramidal structures. | bsmiab.orgnih.gov |

| Dibutyltin oxide (Bu₂SnO) | Multicomponent reaction with aldehydes and aminophenols. | One-pot multicomponent reaction in methanol, refluxed for several hours. | Heptacoordinated (seven-coordinate) tin complexes. | nih.gov |

Formation of Coordination Complexes with Transition Metals (e.g., Pd(II), Cd(II), Hg(II))

This compound and its derivatives are effective ligands for a variety of transition metals, forming stable coordination complexes. rsc.org The synthesis of these complexes is generally achieved by reacting the ligand with a metal salt in a suitable solvent, often an alcohol. nih.gov For example, palladium(II) complexes have been synthesized by reacting a piperazine derivative with a palladium(II) source like [PdCl₂(cod)] or by creating an aqueous palladium species for ligand exchange. researchgate.netresearchgate.net The resulting complexes often feature a square planar geometry around the Pd(II) center. researchgate.net The nitrogen atoms of the piperazine ring and other donor atoms in the ligand (like sulfur or oxygen) act as coordination sites. nih.govmdpi.com These metal complexes are investigated for various applications, including catalysis and as potential therapeutic agents. researchgate.netmdpi.com

| Metal Ion | Metal Salt Precursor | Ligand Type | Reaction Conditions | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| Pd(II) | [Pd(BHEP)Cl₂] | 1,4-bis(2-hydroxyethyl)piperazine (BHEP) | Reaction with dicarboxylic acids. | Square planar | researchgate.net |

| Cu(II) | Copper(II) acetate | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reflux in ethanolic solution. | Square planar | nih.gov |

| Cd(II) | Cadmium(II) acetate | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reflux in ethanolic solution. | Tetrahedral | nih.gov |

| Ni(II), Zn(II), Sn(II) | Respective metal acetates or chlorides | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reflux in ethanolic solution with a 1:2 metal-to-ligand ratio. | Tetrahedral | nih.gov |

Integration into Polymeric Architectures (e.g., Hyperbranched Polymers)

The trifunctional nature of this compound makes it an excellent candidate for the construction of hyperbranched polymers and dendrimers. These highly branched, three-dimensional macromolecules are of significant interest due to their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups.

One of the primary methods for incorporating this compound into such architectures is through its reaction with multifunctional core molecules. A notable example is the synthesis of phosphorus-containing dendrimers. In this process, dendrimers with terminal aldehyde groups undergo a Schiff reaction with the primary amino group of this compound. nih.gov This reaction forms an imine linkage and attaches the piperazine derivative to the periphery of the dendrimer.

The reaction can be generalized as follows:

Dendrimer-CHO + H₂N-N(CH₂CH₂)₂N-CH₂CH₂OH → Dendrimer-CH=N-N(CH₂CH₂)₂N-CH₂CH₂OH + H₂O

This synthetic strategy has been successfully employed to create dendrimers with a significant number of terminal hydroxyl groups. For instance, phosphorus-containing dendrimers from generation 1 to generation 4 have been functionalized in this manner, resulting in macromolecules with up to 48 alcohol chain ends. nih.gov The presence of these terminal hydroxyl groups provides sites for further chemical modification or for influencing the solubility and reactivity of the final polymer.

The synthesis of these dendrimers is typically carried out in a suitable solvent, and the progress of the reaction can be monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the formation of the imine bond and the incorporation of the this compound moiety.

Table 1: Synthesis of Hydroxyl-Terminated Phosphorus Dendrimers

Dendrimer Generation Number of Aldehyde Groups Reactant Resulting Number of Hydroxyl Termini Reference G1 6 This compound 6 nih.gov G2 12 This compound 12 G3 24 This compound 24 nih.gov G4 48 This compound 48 nih.gov

Advanced Purification and Isolation Techniques for Synthetic Products

The purification and isolation of hyperbranched polymers and dendrimers derived from this compound are critical steps to ensure the removal of unreacted monomers, reagents, and by-products, which can significantly affect the material's properties. Given the macromolecular and often sensitive nature of these products, a combination of purification techniques is typically employed.

Dialysis: Dialysis is a widely used technique for purifying polymers by separating them from small molecules based on differences in their diffusion rates through a semi-permeable membrane. For hydroxyl-terminated dendrimers, dialysis against a suitable solvent can effectively remove excess this compound, reaction by-products, and low molecular weight impurities. The choice of the dialysis membrane's molecular weight cut-off (MWCO) is crucial; it must be large enough to allow the passage of impurities while retaining the polymeric product. For dendrimers, a membrane with a MWCO of 1000 Da is often effective for removing unreacted starting materials and by-products. nih.govPrecipitation: Another common method for isolating polymeric products is precipitation. This involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to induce the precipitation of the polymer. The precipitated polymer can then be collected by filtration or centrifugation. For hyperbranched polyamides, which share structural similarities with some polymers that could be derived from this compound, precipitation in a non-solvent like methanol is a standard procedure. semanticscholar.orgThe efficiency of this method depends on the solubility differences between the polymer and the impurities in the chosen solvent/non-solvent system.

Chromatographic Techniques:

Size-Exclusion Chromatography (SEC): SEC, also known as gel permeation chromatography (GPC), is a powerful tool for both the analysis and purification of polymers. It separates molecules based on their hydrodynamic volume in solution. chalmers.seLarger molecules elute first, while smaller molecules are retained longer in the porous column packing material. SEC can be used to separate the desired hyperbranched polymer from lower molecular weight impurities and unreacted starting materials. For purification, preparative SEC columns are utilized. The choice of the mobile phase and the column material is critical for achieving good separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): For more precise purification, especially for dendrimers where a high degree of monodispersity is desired, preparative HPLC can be employed. nih.govReverse-phase HPLC is a common mode used for the purification of various types of dendrimers. nih.gov The purity and molecular characteristics of the isolated polymers are typically confirmed using analytical techniques such as NMR spectroscopy, to verify the chemical structure, and SEC to determine the molecular weight and polydispersity index (PDI).

Table 2: Overview of Purification Techniques for Hyperbranched Polymers

Technique Principle of Separation Typical Application Key Parameters Reference Dialysis Size-based separation across a semi-permeable membrane Removal of small molecules (unreacted monomers, salts) Molecular Weight Cut-Off (MWCO) of the membrane, solvent [3, 4] Precipitation Differential solubility Bulk isolation of the polymer from soluble impurities Solvent/non-solvent system, temperature [10, 11] Size-Exclusion Chromatography (SEC) Hydrodynamic volume Separation of polymer from low molecular weight impurities, fractionation Column type, mobile phase, flow rate [17, 29] High-Performance Liquid Chromatography (HPLC) Adsorption, partition, or size exclusion High-resolution purification of dendrimers Stationary phase, mobile phase gradient [2, 7]

Reaction Mechanisms and Kinetic Studies Involving 1 Amino 4 2 Hydroxyethyl Piperazine and Its Derivatives

Kinetic and Mechanistic Investigations of Aminolysis Reactions

Kinetic studies of the aminolysis of specific substrates by piperazine (B1678402) derivatives, including 1-(2-hydroxyethyl)piperazine, have been instrumental in detailing the reaction pathways.

Investigations into the nucleophilic substitution reactions of esters, such as 4-nitrophenyl isonicotinate, with a series of cyclic secondary amines have shed light on the underlying mechanisms. researchgate.net For reactions involving weakly basic amines like 1-(2-hydroxyethyl)piperazine and piperazine itself, the relationship between the observed rate coefficient (kobsd) and the amine concentration is not linear; instead, the plots curve upward. researchgate.net This curvature is characteristic of a reaction that proceeds through both an uncatalyzed and a base-catalyzed pathway. researchgate.net

This observation provides strong evidence for a stepwise mechanism involving at least two distinct intermediates. researchgate.net The proposed pathway involves the initial nucleophilic attack by the amine on the ester to form a zwitterionic tetrahedral intermediate (T±). This intermediate can then proceed through two routes:

Uncatalyzed Route: The T± intermediate directly expels the leaving group.

Catalyzed Route: A second molecule of the amine acts as a general base, deprotonating the T± intermediate to form its anionic counterpart (T⁻). This anionic intermediate then expels the leaving group. researchgate.net

The existence of a tetrahedral addition intermediate is a common feature in the aminolysis of carbonyl compounds, with the rate-determining step often being the breakdown of this intermediate. rsc.org

Kinetic experiments for these aminolysis reactions are typically conducted under pseudo-first-order conditions, where the concentration of the amine is significantly higher than the concentration of the ester substrate. scirp.org This allows for the determination of the pseudo-first-order rate coefficient (kobsd) at various amine concentrations.

From the non-linear plots of kobsd versus amine concentration for the reaction with 1-(2-hydroxyethyl)piperazine, specific rate constants for the uncatalyzed (k₂) and catalyzed (k₃) pathways can be determined. researchgate.net The upward curvature signifies that the catalyzed pathway becomes increasingly significant at higher amine concentrations. researchgate.net In contrast, for reactions with more strongly basic amines, the plots are linear, indicating the absence of the base-catalyzed route where a second amine molecule deprotonates the intermediate. researchgate.net

Brönsted-type plots, which correlate the logarithm of the rate constants with the pKₐ of the nucleophile, are powerful tools for elucidating reaction mechanisms. For the aminolysis of 4-nitrophenyl isonicotinate, the Brönsted-type plots for the uncatalyzed (k₂) and catalyzed (k₃) routes show excellent linear correlations. researchgate.net

The analysis yields a Brönsted beta (βnuc) value of 0.99 for the uncatalyzed pathway and 0.69 for the catalyzed pathway. researchgate.net A high βnuc value, such as the 1.2 ± 0.3 reported for the aminolysis of N-ethoxycarbonylphthalimide, suggests a significant development of positive charge on the nucleophilic nitrogen in the transition state. rsc.org This is interpreted as evidence that the rate-determining step is the expulsion of the leaving group from the zwitterionic tetrahedral intermediate. rsc.org The βnuc of nearly 1.0 for the uncatalyzed reaction with 1-(2-hydroxyethyl)piperazine similarly points to a late, product-like transition state where the N-C bond is almost fully formed, and the leaving group departure is rate-limiting. researchgate.net

Protonation Equilibria and Acidity Studies

The basicity of 1-(2-hydroxyethyl)piperazine, quantified by its dissociation constants (pKₐ), is a fundamental property that governs its behavior in solution, particularly its interaction with acidic species like CO₂. uregina.ca

The pKₐ values for 1-(2-hydroxyethyl)piperazine have been precisely determined using the potentiometric titration method at various temperatures. uregina.caresearchgate.net This technique involves monitoring the pH of the amine solution as a titrant is added, allowing for the calculation of the acid dissociation constants of the conjugate acids. uregina.cadergipark.org.tr As a diamine, 1-(2-hydroxyethyl)piperazine has two pKₐ values corresponding to the two protonation steps.

The addition of a hydroxyethyl (B10761427) group to the piperazine ring has been shown to reduce the pKₐ values compared to the parent piperazine molecule, a phenomenon attributed to the electron-withdrawing inductive effect and potential intramolecular hydrogen bonding. uregina.ca

Below is a table of the first and second dissociation constants (pKₐ₁ and pKₐ₂) for 1-(2-hydroxyethyl)piperazine at different temperatures. uregina.ca

| Temperature (K) | pKₐ₁ | pKₐ₂ |

|---|---|---|

| 298 | 9.04 | 4.51 |

| 303 | 8.90 | 4.43 |

| 313 | 8.64 | 4.26 |

| 323 | 8.39 | 4.10 |

The thermodynamic parameters for the dissociation processes of 1-(2-hydroxyethyl)piperazine's conjugate acids can be derived from the temperature dependence of the pKₐ values using the van't Hoff equation. uregina.ca These parameters, the standard enthalpy change (ΔH°) and standard entropy change (ΔS°), provide deeper insight into the energetics of protonation.

The table below presents the thermodynamic quantities for the two dissociation steps of protonated 1-(2-hydroxyethyl)piperazine. uregina.ca

| Dissociation Step | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) |

|---|---|---|

| First (pKₐ₁) | 51.6 | -0.4 |

| Second (pKₐ₂) | 31.4 | -16.5 |

These thermodynamic values are crucial for applications such as modeling CO₂ capture processes, where the heat of absorption is directly related to the enthalpy of protonation. uregina.caresearchgate.net

Mechanistic Understanding of Compound Degradation

The degradation of amines, a class to which 1-Amino-4-(2-hydroxyethyl)piperazine belongs, is a complex process that can significantly impact their application, for instance, in carbon capture technologies. The degradation can be broadly categorized into thermal and oxidative pathways, each with unique mechanisms and resulting products. Factors such as temperature, the presence of oxygen, and the concentration of CO2 can accelerate these degradation processes. nih.gov

Thermal Degradation:

The thermal degradation of piperazine (PZ), the parent compound of this compound, and its derivatives often proceeds through nucleophilic substitution reactions. acs.org For concentrated aqueous piperazine, studies have shown that degradation is first order with respect to the piperazine concentration and has a significant activation energy. utexas.edu The process is believed to be initiated by the nucleophilic attack of a piperazine molecule at an α-carbon of a protonated piperazine molecule, leading to the opening of the piperazine ring. acs.org While CO2 is not a prerequisite for thermal degradation to occur, its presence can influence the product distribution and accelerate the degradation rate by promoting the formation of protonated amine species. acs.org

In blends of amines, such as those containing piperazine derivatives, the thermal stability can be influenced by the constituent compounds. For instance, a blend of 1-(2-hydroxyethyl)pyrrolidine (a related heterocyclic amine) and a primary amine was found to be more stable than the primary amine alone but less stable than the tertiary amine alone in the presence of CO2 at elevated temperatures. nih.gov

Oxidative Degradation:

Oxidative degradation is another major pathway for amine degradation, particularly relevant in applications where the compounds are exposed to air or other oxidants. The presence of oxygen, especially at higher concentrations and in the presence of metal ions like iron, can significantly reduce the chemical stability of hydroxyethyl-substituted amines. nih.gov For example, the oxidative stability of 2-piperidineethanol (B17955) was found to be low, making it less suitable for certain applications. nih.gov

The mechanisms of oxidative degradation can be complex, involving the formation of various reactive species. For blends of methyldiethanolamine (MDEA) and piperazine, oxidative degradation pathways have been linked to the formation of amino acids through the oxidation of intermediate degradation products. utexas.edu It has been demonstrated that increasing the concentration of dissolved oxygen in amine solutions accelerates the rate of oxidation. utexas.edu

General pathways for the oxidative degradation of amines can lead to a variety of products. These can be broadly classified as general and solvent-specific degradation compounds. General products include ammonia, smaller alkylamines, aldehydes, and some acids. nih.gov

The identification of degradation products is key to understanding the underlying degradation mechanisms. Various analytical techniques are employed for this purpose, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Thermal Degradation Products:

In studies of concentrated aqueous piperazine, the most abundant thermal degradation products identified at temperatures between 135 to 175 °C include N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine, and 2-imidazolidone. acs.org These products accounted for a significant portion of the mass lost during degradation. acs.org The formation of these products is consistent with the proposed mechanism involving nucleophilic attack and subsequent reactions. acs.org Minor products that have been identified include N-(2-hydroxyethyl)piperazine (HEP), N-ethylpiperazine, ethylenediamine, and N-methylpiperazine. acs.org

The formation of these products can be explained by a series of SN2 substitution reactions following the initial ring-opening step. acs.org The presence of CO2 can lead to the formation of formyl amides and stable ureas. acs.org

Oxidative Degradation Products:

The oxidative degradation of amines leads to a different suite of products. Solvent-specific degradation products can include larger amines (such as diamines and alkylated amines), cyclic structures (like imidazoles, piperazinones, oxazolidinones, and imidazolidinones), amino acids, amides, nitrosamines, and nitramines. nih.gov

For example, in the oxidative degradation of a blend of MDEA and piperazine, the formation of the amino acids bicine (B94160) and hydroxyethyl sarcosine (B1681465) was directly linked to the oxidation of the initial degradation products diethanolamine (B148213) (DEA) and methylaminoethanol (MAE), respectively. utexas.edu

The table below summarizes some of the degradation products observed in studies of piperazine and related amines.

| Degradation Condition | Parent Compound(s) | Identified Degradation Products |

| Thermal (135-175 °C) | Piperazine (aqueous, with CO2) | N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine, 2-imidazolidone, N-(2-hydroxyethyl)piperazine |

| Oxidative | MDEA/Piperazine Blend | Diethanolamine (DEA), Methylaminoethanol (MAE), Bicine, Hydroxyethyl sarcosine |

| General Oxidative | Amines | Ammonia, Smaller alkylamines, Aldehydes, Acids, Cyclic structures (e.g., piperazinones) |

It is important to note that the specific degradation products and their formation mechanisms for this compound may differ from those of piperazine and other derivatives due to the presence of both a primary amino group and a hydroxyethyl group on the piperazine ring. However, the general principles of thermal and oxidative degradation via nucleophilic substitution and oxidation are expected to be similar.

Advanced Applications and Functional Research of 1 Amino 4 2 Hydroxyethyl Piperazine and Analogues

Medicinal and Biological Research Applications (Focused on Mechanisms and Development)

The increasing use of ionizing radiation (IR) in medicine and the potential for radiation exposure from nuclear incidents highlight the urgent need for effective and safe radiation countermeasures. rsc.orgnih.gov Research has focused on developing novel agents that can mitigate the harmful effects of radiation on biological tissues. Derivatives of 1-(2-hydroxyethyl)piperazine have emerged as a promising class of compounds in this area. mdpi.comresearchgate.net

The development of new radioprotective agents is largely driven by the need to overcome the limitations of current options, such as amifostine. rsc.orgnih.gov While effective, amifostine's clinical use is hampered by significant adverse side effects and logistical challenges in its administration. rsc.org The primary design principle for new countermeasures is to create compounds with an improved safety profile, reduced toxicity, and enhanced radioprotective efficacy. nih.govrsc.org

The 1-(2-hydroxyethyl)piperazine moiety was selected as a core structure for a series of novel radioprotectants due to its potential to yield affordable, effective, and less toxic agents. mdpi.com This heterocyclic amine structure is considered a crucial fragment in medicinal compounds for its ability to interact with various molecular targets while potentially offering optimal pharmacokinetic properties, such as improved solubility. mdpi.comresearchgate.net The goal is to design molecules that can effectively protect human cells, particularly hematopoietic models, from radiation-induced damage while exhibiting minimal cytotoxicity. nih.govrsc.org

Investigations into the structure-activity relationship (SAR) of 1-(2-hydroxyethyl)piperazine derivatives have provided critical insights for optimizing their radioprotective properties. mdpi.com Research has shown that specific structural modifications significantly influence both cytotoxicity and efficacy.

Key SAR findings include:

Core Moiety Importance : The 1-(2-hydroxyethyl)piperazine moiety is considered essential, as its absence leads to increased cytotoxicity and poor solubility. mdpi.com

Aromatic Groups : The addition of an acridine (B1665455) moiety was found to increase the cytotoxicity of the compounds. mdpi.com

Amine Substitution : Substituting the secondary amine at the 4-position of the piperazine (B1678402) nitrogen to form a tertiary amine resulted in lower cytotoxicity. mdpi.com

Methoxy (B1213986) Groups : The presence of a methoxy group was observed to reduce the radioprotective properties of the derivatives. mdpi.com

Alkyl Linkers : A structurally distinct compound (designated compound 8 in one study), which links two 1-(2-hydroxyethyl)piperazine moieties with an alkyl linker and lacks aromatic groups, was found to be minimally toxic, highly soluble, and the most effective in terms of radioprotection among the tested group. mdpi.com

Subsequent second-generation derivatives have further refined this understanding, leading to the identification of lead candidates with an optimal balance between lipophilicity, safety, and radioprotective efficacy. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for 1-(2-hydroxyethyl)piperazine Derivatives

| Structural Modification | Observed Effect | Reference |

| Absence of 1-(2-hydroxyethyl)piperazine moiety | Increased cytotoxicity and insolubility | mdpi.com |

| Addition of Acridine moiety | Increased cytotoxicity | mdpi.com |

| Formation of a tertiary amine at N4 position | Lowered cytotoxicity | mdpi.com |

| Presence of Methoxy group | Reduced radioprotective properties | mdpi.com |

| Linking two moieties with an alkyl chain | Minimal toxicity, excellent solubility, high efficacy | mdpi.com |

Exposure to ionizing radiation induces significant cellular damage, most critically DNA double-strand breaks, which can trigger programmed cell death, or apoptosis. mdpi.com A key measure of a radioprotective agent's effectiveness is its ability to mitigate this damage.

Derivatives of 1-(2-hydroxyethyl)piperazine have been shown to protect human cells from radiation-induced apoptosis in both in vitro and in vivo studies. mdpi.comdoaj.org Research using human cell lines, such as the MOLT-4 lymphoblastic leukemia line and peripheral blood mononuclear cells (PBMCs), demonstrated that these compounds can protect against the lethal effects of gamma radiation. rsc.orgrsc.org

The efficacy in mitigating DNA damage has been quantified using the dicentric chromosome assay (DCA), a sensitive method to measure chromosomal aberrations resulting from radiation exposure. rsc.orgrsc.org Studies showed that specific derivatives significantly reduced the frequency of dicentric chromosomes in irradiated cells, indicating a strong potential to protect against DNA damage. nih.govrsc.org For example, one optimized derivative, identified as compound 6, showed the most significant radioprotective effects with minimal cytotoxicity. rsc.org Another derivative, compound 3, also demonstrated notable efficacy in reducing dicentric chromosomes. nih.govrsc.org These compounds exhibited superior safety and effectiveness profiles when compared to amifostine. rsc.orgrsc.org

Table 2: Radioprotective Efficacy of Lead Piperazine Derivatives in vitro

| Compound | Model System | Key Finding | Reference |

| Compound 8 | Human cell lines; Murine model | Exhibited a radioprotective effect on cell survival in vitro and enhanced survival in irradiated mice in vivo. mdpi.com | mdpi.com |

| Compound 3 | MOLT-4 cells; PBMCs | Showed notable efficacy in reducing dicentric chromosomes, indicating mitigation of DNA damage. nih.govrsc.org | nih.govrsc.org |

| Compound 6 | MOLT-4 cells; PBMCs | Demonstrated the most significant radioprotective effects with minimal cytotoxicity across tested cell lines. rsc.orgrsc.org | rsc.orgrsc.org |

The aggregation of amyloid-β (Aβ) peptides into toxic oligomers and plaques is a central event in the molecular pathogenesis of Alzheimer's disease (AD). cncb.ac.cnnih.gov Consequently, a major therapeutic strategy involves the development of agents that can disaggregate these toxic protein clumps. nih.gov A related piperazine derivative, 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (EPPS), has been identified as a chemical agent that can bind to Aβ aggregates and convert them back into non-toxic monomers. cncb.ac.cnnih.govmdpi.com

To elucidate the precise mechanism by which EPPS disassembles Aβ aggregates, researchers have employed advanced analytical techniques like Electrochemical Impedance Spectroscopy (EIS). cncb.ac.cnnih.gov This method provides a new perspective for monitoring the disaggregation process in real-time. cncb.ac.cnmdpi.com

The study involved the development of a specialized electrochemical impedimetric immunosensor. cncb.ac.cnnih.gov This sensor was constructed by immobilizing a specific anti-amyloid-β antibody onto an electrode. cncb.ac.cnnih.gov The working principle is as follows:

When commercially available Aβ aggregates are introduced, they bind to the antibodies on the sensor surface. This binding event impedes the flow of electrons to the electrode, which is measured as an increase in the charge transfer resistance (Rct). cncb.ac.cnnih.gov

The sensor, now complexed with Aβ aggregates, is then incubated with a specific concentration of EPPS. cncb.ac.cn

As EPPS works to disaggregate the Aβ clumps into monomers, these smaller units detach from the antibodies on the sensor surface. cncb.ac.cn

This detachment clears the electrode surface, allowing for easier electron transfer. This is observed as a progressive decrease in the charge transfer resistance (Rct). cncb.ac.cnnih.gov

EIS measurements revealed that the decline in Rct began as early as 10 minutes after incubation with EPPS and continued to decrease gradually over the next hour. nih.govmdpi.com This confirmed that EPPS effectively extricates and disassembles the accumulated Aβ from the sensor. cncb.ac.cn Through this innovative use of EIS, researchers were able to calculate the kinetic disaggregation rate (k value) of Aβ by EPPS, which was found to be 0.038. cncb.ac.cnnih.gov

Table 3: Timeline of Aβ Aggregate Disaggregation by EPPS as Measured by EIS

| Time After EPPS Incubation | Observation | Measured Effect | Reference |

| 0 minutes | Aβ aggregates bound to immunosensor | High Charge Transfer Resistance (Rct) | cncb.ac.cnnih.gov |

| 10 minutes | Disaggregation process begins | Initial decline in Rct is observed | cncb.ac.cnnih.govmdpi.com |

| 20-60 minutes | Ongoing disaggregation | Gradual and continued decrease in Rct | cncb.ac.cnnih.govmdpi.com |

Amyloid Beta Aggregate Disaggregation Studies (using 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (EPPS) as a related sulfonic acid derivative)

Design of Sustained-Release Systems for Neurological Applications

The development of effective treatments for neurodegenerative disorders like Parkinson's disease is an ongoing challenge, partly due to the difficulty of ensuring therapeutic agents reach the brain in sufficient concentrations. nih.gov The modification of drug molecules to enhance their pharmacokinetic properties is a key strategy to overcome this. While research specifically detailing 1-Amino-4-(2-hydroxyethyl)piperazine in sustained-release systems is not prominent, studies on analogous piperazine-containing compounds offer valuable insights.

For instance, structural modifications to neuroprotective anti-Parkinsonian agents have been designed to improve in vivo efficacy. nih.gov A significant challenge for some therapeutic piperazine derivatives is poor brain penetration, which may be linked to high lipophilicity or binding to plasma proteins. nih.gov One approach to enhance bioavailability has been the encapsulation of the therapeutic molecule in systems like β-hydroxy-propyl-cyclodextrin (BHPC) solutions, which can improve passage across the blood-brain barrier. nih.gov

Furthermore, medicinal chemistry strategies involve the introduction of polar functional groups, such as the hydroxyl (-OH) group, onto the core molecule. nih.gov The presence of a hydroxyl group, as is found in this compound, can reduce lipophilicity. nih.gov This modification is a deliberate design choice aimed at improving the drug-like properties of the compound, potentially leading to better in vivo performance and negating the need for complex delivery vehicles. nih.gov These research avenues on related compounds underscore a general principle: the functional groups on piperazine analogues, including the hydroxyethyl (B10761427) group, are critical determinants in designing molecules with suitable properties for neurological applications.

Exploration of Cholinesterase Inhibitory Activity in Derivatives

The piperazine nucleus is a recognized structural motif in the design of cholinesterase inhibitors, which are crucial for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov This therapeutic strategy aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting the acetylcholinesterase (AChE) enzyme. nih.gov

Research into the structure-activity relationship of piperazine derivatives has confirmed their potential as anticholinesterase agents. nih.gov Building on this, scientists have synthesized and evaluated novel series of piperazine-containing compounds for their ability to inhibit AChE. In one such study, a series of phthalimide-piperazine derivatives were designed as potential anti-Alzheimer's agents. nih.gov The inhibitory potency of these synthetic compounds was assessed using the Ellman's test, with the results compared against donepezil (B133215), a standard drug used for Alzheimer's treatment. nih.gov

The findings indicated that all tested derivatives exhibited AChE inhibitory activity, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 16.42 µM to 63.03 µM. nih.gov The most potent compound in the series featured a 4-Fluorophenyl moiety. nih.gov Although none of the synthesized derivatives surpassed the inhibitory power of donepezil (IC₅₀ = 0.41 µM), the results affirm that the piperazine scaffold is a viable foundation for developing new cholinesterase inhibitors. nih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Phthalimide-Piperazine Derivatives

| Compound | Moiety | IC₅₀ (µM) |

|---|---|---|

| 4b | 4-Fluorophenyl | 16.42 ± 1.07 |

| Donepezil (Reference) | - | 0.41 ± 0.09 |

Data sourced from a study on new phthalimide-based analogs as potential acetylcholinesterase inhibitors. nih.gov

Environmental and Industrial Process Applications

Role as an Activator in Carbon Dioxide Capture Systems (using N-(2-Hydroxyethyl)piperazine)

A close analogue, N-(2-Hydroxyethyl)piperazine (HEPZ), is recognized for its significant potential in post-combustion carbon dioxide (CO₂) capture technologies. researchgate.netresearchgate.net Amine scrubbing is a leading method for capturing CO₂ from industrial flue gas, and the choice of amine solvent is critical to the efficiency and economic viability of the process. researchgate.netfrontiersin.org HEPZ, a derivative of piperazine (PZ), has been studied as a promising alternative to conventional amines like monoethanolamine (MEA) and PZ itself. researchgate.netmdpi.com Its advantages include a high boiling point (246°C) and low melting point (-38.5°C), which contribute to better thermal stability and lower volatility compared to PZ, reducing solvent loss during operation. frontiersin.orgfrontiersin.org

Investigation of CO₂ Solubility and Absorption Kinetics

The effectiveness of an amine solvent is determined by its CO₂ absorption capacity and the rate of reaction. frontiersin.org Studies have determined the solubility of CO₂ in aqueous solutions of HEPZ under various concentrations and temperatures. researchgate.netfrontiersin.org The data from these experiments are crucial for building thermodynamic models that predict the performance of HEPZ in an industrial setting. researchgate.net

Performance Comparison with Other Amine Solvents

When compared to other single amine solvents, HEPZ demonstrates significant advantages, particularly in energy consumption. Process simulations based on thermodynamic models show that a system using HEPZ can have a reboiler energy consumption of 3.018 GJ/tCO₂, which is approximately 35.2% lower than that of PZ and 11.6% lower than MEA. researchgate.netmdpi.comdntb.gov.ua This lower energy requirement for solvent regeneration is a major economic benefit. researchgate.net

Furthermore, HEPZ exhibits the lowest solvent loss among the compared amines and has a CO₂ cyclic capacity that is 64.7% higher than PZ. researchgate.netmdpi.com While its cyclic capacity is lower than that of the sterically hindered amine AMP, its favorable combination of a relatively fast absorption rate, low energy demand for regeneration, and low volatility makes HEPZ a valuable promoter to replace PZ and MEA in advanced amine blends for carbon capture. mdpi.com

Table 2: Performance Comparison of Amine Solvents for CO₂ Capture

| Amine Solvent | Lowest Reboiler Energy Consumption (GJ/tCO₂) | Cyclic Capacity Comparison | Key Characteristics |

|---|---|---|---|

| N-(2-Hydroxyethyl)piperazine (HEPZ) | 3.018 | 64.7% higher than PZ | Low volatility, low solvent loss, good thermal stability. mdpi.comfrontiersin.org |

| Piperazine (PZ) | ~4.66 | - | Fast absorption rate, but higher volatility and energy consumption. mdpi.com |

| Monoethanolamine (MEA) | ~3.41 | 21.6% higher than HEPZ | High regeneration energy, subject to degradation. mdpi.com |

Data derived from simulation and performance comparison studies. researchgate.netmdpi.comdntb.gov.ua

Corrosion Inhibition Studies (General class of compounds)

Piperazine and its derivatives are recognized as effective corrosion inhibitors for various metals, including mild steel and aluminum, particularly in acidic environments. benthamopenarchives.comemerald.comresearchgate.net The protective action of these compounds stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. benthamopenarchives.com The nitrogen and, in some derivatives, oxygen atoms within the molecule play a key role by donating electrons to the vacant orbitals of the metal, facilitating strong adsorption. researchgate.net

The inhibition mechanism is typically of a mixed type, meaning the compounds inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netscirp.org The effectiveness of these inhibitors is dependent on factors such as their concentration, the temperature, and the specific molecular structure of the derivative. researchgate.netscirp.org Studies have shown that inhibition efficiency increases with higher inhibitor concentrations but tends to decrease with rising temperatures. scirp.org At optimal concentrations, certain piperazine derivatives can achieve high inhibition efficiencies, in the range of 90% to 94%. researchgate.net

Computational studies using Density Functional Theory (DFT) and molecular dynamics simulations have further elucidated the relationship between the molecular structure of piperazine derivatives and their inhibitory performance. emerald.com These theoretical models help in understanding the adsorption behavior at the molecular level and can predict the effectiveness of new derivatives, aiding in the rational design of more potent corrosion inhibitors. emerald.com

Advanced Materials Science and Catalysis

The compound this compound and its analogues, specifically hydroxyalkyl piperazines, are integral components in the manufacturing of polyurethane (PU) products. nouryon.com They function as tertiary amine catalysts, which are essential for controlling the complex reactions involved in forming polyurethane foams, coatings, and adhesives. rsc.orgunt.edu Amine catalysts are a critical part of polyurethane formulations, typically making up 0.1 to 5.0 percent of the mixture. researchgate.net Their primary role is to accelerate and balance the two main reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). researchgate.net

Hydroxyalkyl piperazines are particularly valuable as they help impart good reactivity to the polyurethane-forming formulation while ensuring the final product has desirable physical properties and very low residual amine odor. unt.edu The selection of the catalyst is crucial for tailoring the final properties of the polyurethane, such as foam density, cell structure, tensile strength, and hardness. researchgate.net The structure of the amine catalyst, including the presence of a hydroxyethyl group, influences its catalytic activity and selectivity, allowing manufacturers to fine-tune the production process for various applications, from flexible polyester (B1180765) foams to high-resilience polyether foams. unt.eduresearchgate.net

Table 1: Comparison of Common Amine Catalysts in Polyurethane Production

| Catalyst Name | Common Abbreviation | Key Characteristics | Primary Application Area |

|---|---|---|---|

| Triethylenediamine | TEDA / DABCO | Strong gelation catalyst, often used in combination with others. researchgate.net | Flexible and rigid foams. rsc.orgresearchgate.net |

| Dimethylcyclohexylamine | DMCHA | Less reactive than TEDA, more selective for the urethane (B1682113) reaction. rsc.orgresearchgate.net | Rigid foams, coatings. rsc.org |

| N-Methylmorpholine | NMM | Effective blowing catalyst. | Flexible foam production. rsc.org |

| Trimethylaminoethyl Piperazine | TMEP | Provides a good balance between gelation and blowing reactions. researchgate.net | Rigid and flexible foams. researchgate.net |

| Hydroxyalkyl Piperazines | - | Good formulation reactivity, results in low odor products. unt.edu | Flexible polyester and polyether foams. unt.edu |

The piperazine scaffold is a privileged structure in coordination chemistry, used extensively in the design of ligands for catalytic systems. rsc.org The rigid, six-membered ring structure provides a stable and predictable framework for coordinating with metal ions. nih.govrsc.org Piperazine derivatives, including this compound and 1,4-bis(2-hydroxyethyl)piperazine (BHEP), act as versatile ligands that can form stable complexes with various transition metals such as Palladium (Pd), Copper (Cu), Nickel (Ni), Cobalt (Co), and Zinc (Zn). nih.govjocpr.com

The presence of nitrogen and oxygen donor atoms in these molecules allows for the formation of strong coordination bonds. For example, this compound can undergo Schiff reactions with phosphorus-containing dendrimers, creating complex, multi-dentate ligand systems with a high number of terminal alcohol groups. researchgate.netwikipedia.org Similarly, BHEP has been synthesized into complexes with Pd(II), where the palladium center adopts a typical square planar geometry. nih.gov The resulting metal complexes have potential applications in catalysis, with the ligand structure playing a crucial role in determining the catalytic activity and selectivity of the metal center. rsc.orgacs.org Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the geometry and electronic properties of these complexes, which helps in designing more efficient catalysts. jocpr.com

Table 2: Properties of Metal Complexes with Piperazine-Based Ligands

| Ligand | Metal Ion | Complex Geometry | Key Findings | Reference |

|---|---|---|---|---|

| 1,4-bis(2-hydroxyethyl)piperazine (BHEP) | Pd(II) | Square Planar with tetrahedral distortion | The complex [Pd(BHEP)(CBDCA)] was synthesized and characterized, showing good agreement between X-ray data and DFT calculations. | nih.gov |

| 1,4-bis(2-hydroxyethyl)piperazine (BHEP) | Cu(II), Co(II) | Distorted Octahedral | DFT calculations revealed the optimized geometry of the complexes. | jocpr.com |

| 1,4-bis(2-hydroxyethyl)piperazine (BHEP) | Ni(II) | Distorted Square Planar | The N---N distance in the ligand decreased upon complex formation. | jocpr.com |

| 1,4-bis(2-hydroxyethyl)piperazine (BHEP) | Zn(II) | Distorted Tetrahedral | The formation equilibria were studied using potentiometric techniques. | jocpr.com |

| 17-anePyN5Pip | Cu(II), Zn(II) | - | The piperazine ring adopts a boat conformation to coordinate with the metal center. | rsc.org |

Hyperbranched polymers (HPs) represent a unique class of dendritic macromolecules with highly branched, three-dimensional architectures. Analogues of this compound, particularly molecules with amine functionalities, serve as critical building blocks in the synthesis of these advanced materials. nih.gov The synthesis of HPs often employs step-growth polymerization of AB₂ monomers, where 'A' and 'B' are functional groups that can react with each other. nih.gov For example, hyperbranched poly(amidoamine) materials have been successfully prepared using Michael addition chemistry with AB₂ aminoacrylate monomers, where a primary amine (B₂) reacts with an acrylate (B77674) group (A). nih.gov

The presence of functional groups, such as the hydroxyl group in this compound analogues, can significantly influence the properties of the resulting hyperbranched polymer. These groups can lead to higher molecular weight and improved thermal stability by enhancing the solubility of the growing polymer chains during polymerization. The characterization of these complex structures is crucial for understanding their properties. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and MALDI-TOF mass spectrometry are used to confirm the polymer structure, calculate the degree of branching (DB), and determine molecular weight distributions. nih.govacs.org The unique properties of HPs, such as high solubility, low viscosity, and a multitude of terminal functional groups, make them suitable for applications in coatings, nanotechnology, and as cores for more complex block copolymers.

Table 3: Synthesis and Properties of Hyperbranched Polymers from Amine-Based Monomers

| Monomer Type | Polymerization Method | Resulting Polymer | Key Characteristics | Reference |

|---|---|---|---|---|

| AB₂ Aminoacrylate hydrochloride | Michael addition (Step-growth) | Poly(amidoamine) | High degree of branching, potential for pseudo-dendrimer synthesis. | nih.gov |

| AB₂ monomers with hydroxyl/nitro groups | Direct Polycondensation | Hyperbranched Polyamides (HPs) | Extra functional groups lead to higher molecular weight and thermal stability. | |

| Acrylic acid, acrylamide, AMPS, etc. | Aqueous solution polymerization | Hyperbranched polymer with polyacrylamide side chains (HAPAM) | Superior thickening ability, shear resistance, and thermal endurance compared to linear PAM. | acs.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, various properties of 1-Amino-4-(2-hydroxyethyl)piperazine can be predicted, providing a fundamental understanding of its behavior.

Structural Optimization and Equilibrium Geometries

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For piperazine (B1678402) and its derivatives, the chair conformation is generally the most energetically favorable arrangement of the six-membered ring. nih.gov The optimization process involves finding the minimum energy structure on the potential energy surface.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-N (ring) | ~1.46 | Bond length between carbon and nitrogen atoms within the piperazine ring. |

| C-C (ring) | ~1.53 | Bond length between carbon atoms within the piperazine ring. |

| C-N-C (ring) | ~110 | Bond angle within the piperazine ring. |

| N-N (amino) | ~1.45 | Bond length of the exocyclic nitrogen-nitrogen bond of the amino group. |

| C-O (hydroxyethyl) | ~1.43 | Bond length between the carbon and oxygen atoms of the hydroxyethyl (B10761427) group. |

Electronic Structure Analysis (HOMO, LUMO Energies, Dipole Moments)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to undergo chemical reactions. nih.govtandfonline.com

DFT calculations for piperazine derivatives have been performed to determine these electronic parameters. For example, a study on 1-Amino-4-methylpiperazine using the B3LYP/6-311+G(d,p) level of theory provides insights into the expected electronic structure. nih.govtandfonline.com The HOMO is typically localized on the more electron-rich parts of the molecule, such as the amino groups, making them susceptible to electrophilic attack. The LUMO, conversely, indicates regions that can accept electrons.

| Parameter | Calculated Value (for analogous compounds) | Significance |

|---|---|---|

| HOMO Energy | -0.26751 eV (for a benzyl-hydrazinecarbodithioate derivative) chemscene.com | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.18094 eV (for a benzyl-hydrazinecarbodithioate derivative) chemscene.com | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 0.08657 eV (for a benzyl-hydrazinecarbodithioate derivative) chemscene.com | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Not specifically found for the target compound, but influences intermolecular interactions. | A measure of the molecule's overall polarity. |

Note: The specific values in this table are from a study on a different, but structurally related, molecule and are provided for illustrative purposes. The trend of a relatively small HOMO-LUMO gap is often observed in such bioactive molecules. chemscene.com

Energy Barrier Calculations for Reaction Pathways

DFT is a valuable tool for investigating the mechanisms of chemical reactions by calculating the energy barriers (activation energies) of potential reaction pathways. For piperazine and its derivatives, a key area of interest is their degradation, which is relevant to their use in applications like carbon capture. researchgate.netinsilicominds.com

Computational studies on the thermal degradation of piperazine have identified various reaction pathways, including ring-opening reactions and the formation of byproducts. researchgate.net The calculated activation energy for the first-order thermal degradation of piperazine is reported to be 183.5 kJ/mol. researchgate.net These calculations help in understanding the stability of the molecule under different conditions and in predicting the formation of degradation products.

| Reaction Pathway | Calculated Activation Energy (Ea) | Methodology |

|---|---|---|

| Thermal Degradation of Piperazine | 183.5 kJ/mol researchgate.net | First-order kinetic model based on experimental and computational data. |

| Thermal Degradation of MDEA/PZ blend | 104 kJ/mol insilicominds.com | First-order model in [MDEAH+]. |

Elucidation of Protonation Mechanisms

The presence of multiple nitrogen atoms and a hydroxyl group in this compound makes it a molecule with several potential protonation sites. Understanding the preferred site of protonation is crucial for predicting its behavior in different pH environments, which is particularly important for its potential biological applications. DFT calculations can be used to determine the proton affinity of each basic site, thereby predicting the most likely sequence of protonation. amerigoscientific.com

The pKa values of the conjugate acids of 1-(2-hydroxyethyl)piperazine have been experimentally determined, providing a basis for computational validation. uregina.ca DFT studies on similar polyfunctional amines have shown that the protonation sites can be predicted by analyzing reactivity descriptors such as Fukui functions and condensed dual descriptors. amerigoscientific.com These calculations can also elucidate the role of solvent molecules, such as water, in assisting proton transfer processes, which can significantly lower the activation barriers compared to the gas phase. sigmaaldrich.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the conformational changes of this compound and its interactions with its environment, such as water molecules, over time.

MD simulations have been employed to investigate the behavior of piperazine and its derivatives in aqueous solutions. nih.gov These studies can reveal important information about the hydration shell around the molecule and the mobility of water molecules in its vicinity. nitech.ac.jp For instance, simulations of piperazine-immobilized polyvinyl alcohol membranes have been used to understand the relationship between hydration and water mobilities, which is crucial for applications like CO2 capture. nitech.ac.jp Such simulations can also provide insights into the conformational flexibility of the hydroxyethyl side chain and the piperazine ring, which can adopt different chair and boat conformations.

In Silico Molecular Docking Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Numerous studies have reported the use of molecular docking to investigate the binding of piperazine derivatives to various biological targets. nih.govnih.govrsc.org These studies typically involve docking the ligand into the active site of a protein and calculating a docking score, which is an estimation of the binding affinity. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of arylpiperazine derivatives as potential androgen receptor antagonists have shown binding free energies in the range of -5.5 to -10.8 kcal/mol. nih.gov

| Piperazine Derivative | Protein Target | Docking Score / Binding Energy | Key Interactions |

|---|---|---|---|

| Arylpiperazine derivative 21 | Androgen Receptor (AR-LBP site) | -10.8 kcal/mol (Binding Free Energy) nih.gov | Hydrophobic interactions with Asn705, Met742, Met745, Leu707. nih.gov |

| Piperazine-1-carboxamidine derivatives | Urease | IC50 values ranging from 1.1 to 33.40 µM nih.gov | Binding interactions within the enzyme's active site. nih.gov |

| 8-Piperazinylcaffeine carboxylate ionic liquids | COX-2 enzyme | Not specified in search results | Van der Waals, carbon–hydrogen bond, and electrostatic interactions. rsc.org |

Thermodynamic Modeling of Complex Chemical Systems

Thermodynamic modeling is crucial for understanding and optimizing chemical processes. For N-(2-Hydroxyethyl)piperazine (HEPZ), a derivative of piperazine, thermodynamic models have been extensively developed, particularly for its application in carbon dioxide (CO2) capture systems. researchgate.netfrontiersin.org These models are essential for accurately calculating energy consumption and other key thermodynamic properties for process simulation and optimization. frontiersin.org

A significant focus of this research has been the development of rigorous thermodynamic models for the HEPZ/H2O/CO2 system using software like Aspen Plus. researchgate.netfrontiersin.org The Electrolyte Non-Random Two-Liquid (ENRTL) activity coefficient model is a common choice for these systems, having been successfully applied to various amine-based CO2 capture processes. researchgate.netfrontiersin.org To build these models, researchers perform sequential regression using experimental data and data from the literature. researchgate.netfrontiersin.org This includes regressing physical parameters for HEPZ, interaction parameters for the ENRTL model, and reaction constants for carbamate (B1207046) reactions. frontiersin.org The data used for regression often includes properties like heat capacity, excess enthalpy, and vapor-liquid equilibrium (VLE) data. frontiersin.orgfrontiersin.org

These thermodynamic models can predict important operational parameters. For instance, models have been used to analyze the CO2 cyclic capacity, chemical speciation with varying CO2 loading, and the heat of reaction for the CO2 capture process by aqueous HEPZ solutions. frontiersin.org Studies have shown that HEPZ has potential advantages over other amines like piperazine (PZ) and monoethanolamine (MEA). mdpi.com Notably, HEPZ exhibits a lower heat of CO2 absorption, a higher cyclic capacity than PZ, and significantly lower volatility, which is a major advantage for commercial use. frontiersin.orgmdpi.com

Process simulations based on these thermodynamic models indicate that using HEPZ for CO2 capture can be more energy-efficient. mdpi.com By optimizing process parameters, the lowest reboiler energy consumption for HEPZ was found to be approximately 3.018 GJ/tCO2, which is significantly lower than that for PZ and MEA. mdpi.com

Data sourced from a comparative study on CO2 capture performance. mdpi.com

Computational Approaches to Structure-Activity Relationship Prediction

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in chemistry and drug discovery for predicting the biological activity of chemical compounds based on their molecular structure. jocpr.com QSAR models establish a mathematical relationship between the chemical structure and a specific activity, which helps in designing new, more effective compounds and reducing the need for extensive experimental testing. jocpr.comnih.gov

While specific QSAR models for this compound are not extensively documented in the provided literature, the principles are widely applied to its derivatives and related piperazine compounds. nih.govnih.gov These studies provide insight into how computational approaches can be used to understand and predict the activity of this class of molecules. The process involves generating numerical representations of molecular features, known as descriptors, and correlating them with biological activity. researchgate.net

For example, 2D and 3D-QSAR models have been developed for aryl alkanol piperazine derivatives to study their antidepressant activities. nih.gov These models use various descriptors to predict the compounds' ability to inhibit the reuptake of neurotransmitters like 5-hydroxytryptamine (5-HT) and noradrenaline (NA). nih.gov The results from these computational models can guide the synthesis of new derivatives with potentially enhanced activity. nih.gov

Similarly, derivatives of 1-(2-hydroxyethyl)piperazine have been developed and evaluated as potential radioprotective agents. nih.gov This research involves designing and synthesizing novel structures to improve efficacy and reduce toxicity compared to existing agents. nih.gov Such optimization processes heavily rely on understanding the structure-activity relationship, where computational modeling can play a key role in predicting the radioprotective potential of new derivatives before their synthesis. nih.gov

The types of descriptors used in QSAR studies for piperazine derivatives can be diverse, reflecting different aspects of the molecular structure.

Table based on descriptors used in a QSAR study of aryl alkanol piperazine derivatives. nih.gov

Advanced Characterization Techniques in Research on 1 Amino 4 2 Hydroxyethyl Piperazine

Spectroscopic Methods

Spectroscopy is a cornerstone in the structural elucidation of organic molecules like 1-Amino-4-(2-hydroxyethyl)piperazine. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons present. The protons of the hydroxyethyl (B10761427) group (-CH₂-CH₂-OH) would appear as two triplets. The piperazine (B1678402) ring protons typically exhibit complex multiplets due to their chemical non-equivalence. The protons on the nitrogen atoms, including the primary amine (-NH₂) and the hydroxyl group (-OH), would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, one would expect to observe distinct signals for each of the unique carbon atoms in the molecule. The carbons of the hydroxyethyl side chain would resonate at different frequencies from the carbons of the piperazine ring.

While specific, detailed, and publicly available research-grade spectra for this compound are not widespread, data from analogous structures such as 1-(2-hydroxyethyl)piperazine can provide expected chemical shift regions. nih.govchemicalbook.com

Interactive Data Table: Expected NMR Chemical Shifts

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Hydroxyl Proton (-OH) | Broad singlet, variable | N/A |

| Amine Protons (-NH₂) | Broad singlet, variable | N/A |

| Methylene protons adjacent to hydroxyl (-CH₂OH) | ~3.6 | ~60 |

| Methylene protons adjacent to piperazine N (-NCH₂CH₂OH) | ~2.5 | ~59 |

| Piperazine ring protons (-CH₂-) | 2.4 - 2.9 (complex multiplets) | ~53, ~61 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₆H₁₅N₃O and a molecular weight of approximately 145.20 g/mol . sigmaaldrich.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can confirm the elemental formula. For the protonated molecule [M+H]⁺, the expected accurate mass would be used to definitively identify the compound.

Electron Ionization Mass Spectrometry (EI-MS): This method involves bombarding the molecule with high-energy electrons, causing fragmentation. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. Expected fragments for this compound would arise from the cleavage of the C-C bond in the hydroxyethyl side chain, and the fragmentation of the piperazine ring. Data for the related compound 1-(2-Hydroxyethyl)piperazine shows characteristic fragments that help in identifying the core structure. nih.govnist.gov

Interactive Data Table: Mass Spectrometry Data

| Technique | Information Provided | Value for this compound |

| Standard MS | Molecular Weight | ~145.20 Da |

| HRMS | Exact Mass of [M+H]⁺ | ~146.1300 Da (Calculated for C₆H₁₆N₃O⁺) |

| EI-MS | Key Fragmentation Pathways | Cleavage of hydroxyethyl group, piperazine ring opening |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |

| N-H (Amine) | Stretching, broad | 3200 - 3500 |

| C-H (Alkyl) | Stretching | 2800 - 3000 |

| C-N (Amine) | Stretching | 1000 - 1250 |